![molecular formula C15H12O B15069104 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that features a biphenyl structure with a vinyl group and an aldehyde group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 2’-Vinyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-Vinyl-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The vinyl group can participate in addition reactions, leading to the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
- 2’-Bromo-[1,1’-biphenyl]-2-carbaldehyde
- 2’-Fluoro-[1,1’-biphenyl]-2-carbaldehyde
- 2’-Methoxy-[1,1’-biphenyl]-2-carbaldehyde
Comparison: 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a vinyl group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The vinyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C15H12O |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-(2-ethenylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h2-11H,1H2 |
Clave InChI |
XBHHMTWEVYUGQA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



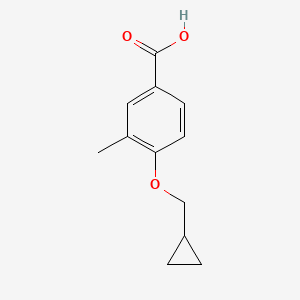
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)

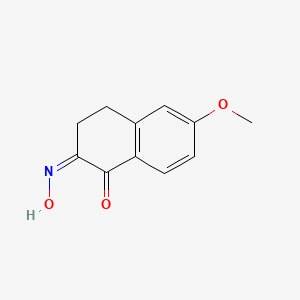
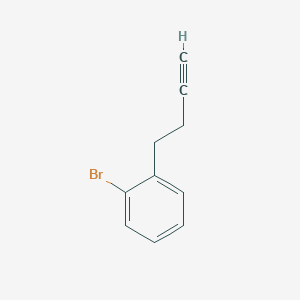
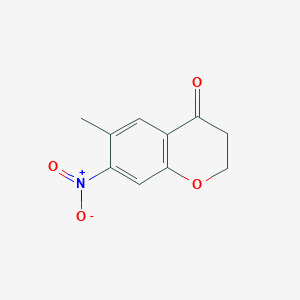
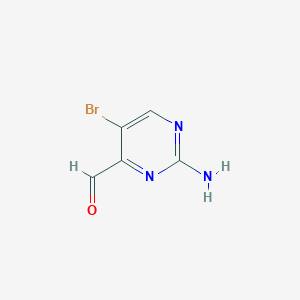
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)


![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
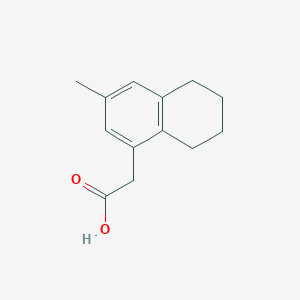
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
